molecular formula C19H38N6O10 B1205643 6''-O-Carbamoyltobramycin CAS No. 51736-77-7

6''-O-Carbamoyltobramycin

Cat. No. B1205643
CAS RN: 51736-77-7
M. Wt: 510.5 g/mol
InChI Key: YPPFEJHOHNPKLT-PBSUHMDJSA-N
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Description

6’'-O-Carbamoyltobramycin is a derivative of Tobramycin, a single factor antibiotic comprising about 10% of nebramycin, the aminoglycosidic antibiotic complex produced by Streptomyces tenebrarius . It is an aminoglycoside antibiotic .


Synthesis Analysis

The production of carbamoyltobramycin is significantly affected by the secondary metabolism of actinomycetes which could be controlled by modifying the pathway-specific regulatory proteins within the cluster . A transcriptional regulatory factor TobR belonging to the Lrp/AsnC family was identified. Knockout and overexpression strains of tobR were constructed to investigate its role in carbamoyltobramycin production . Results showed that knockout of TobR increased carbamoyltobramycin biosynthesis by 22.35%, whereas its overexpression decreased carbamoyltobramycin production by 10.23% .


Molecular Structure Analysis

The molecular formula of 6’'-O-Carbamoyltobramycin is C19H38N6O10 . Its exact mass is 510.2649 and molecular weight is 510.5392 .


Chemical Reactions Analysis

The biosynthesis of 6’'-O-Carbamoyltobramycin involves several reactions. An oxygenase TobO was identified within the tobramycin biosynthesis cluster . TobO and TobR have significant effects on the synthesis of carbamoyltobramycin .


Physical And Chemical Properties Analysis

6’'-O-Carbamoyltobramycin has a predicted boiling point of 840.8±65.0 °C and a predicted density of 1.54±0.1 g/cm3 . It is slightly soluble in water and very slightly soluble in methanol . It is a solid substance with an off-white to beige color .

Scientific Research Applications

Biosynthesis and Genetic Engineering

  • Biosynthesis in Streptomyces tenebrarius : Research demonstrated the production of 3′-deoxy-carbamoylkanamycin C in a Streptomyces tenebrarius mutant strain through tacB gene disruption. This process led to the generation of a tobramycin derivative, contributing to understanding the complete biosynthesis pathway of tobramycin (Yu et al., 2008).

  • Genetically Engineered Production : A study reported the construction of a genetically engineered S. tenebrarius for the direct fermentative production of tobramycin, achieved by disrupting specific genes. This method significantly increased carbamoyltobramycin production (Xiao et al., 2014).

Antibacterial Activity and Resistance

  • Antibacterial Activity Enhancement : Modifications like 6'-N-acylation of tobramycin have been shown to potentially improve antibacterial activity. This approach aims to overcome bacterial resistance mechanisms, offering a promising direction in aminoglycoside research (Chandrika et al., 2015).

  • Overcoming Bacterial Resistance : Another study indicated that certain modifications, like 6'- and 6'''-N-acylation, can result in derivatives resistant to deactivation by common aminoglycoside resistance mechanisms. These derivatives showed improved antibacterial activity against resistant bacterial strains (Shaul et al., 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The production of carbamoyltobramycin can be further enhanced by combining the overexpressing of tobO and the knockout of tobR . In the shake-flask fermentation, the titer reached 3.76 g/L, which was 42.42% higher than that of the starting strain . Understanding the role of Lrp/AsnC family transcription regulators would be useful for other antibiotic biosynthesis in other actinomycetes .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N6O10/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30/h5-18,26-29H,1-4,20-24H2,(H2,25,30)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFEJHOHNPKLT-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966042
Record name 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6''-O-Carbamoyltobramycin

CAS RN

51736-77-7
Record name 6′′-O-Carbamoyltobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51736-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6''-O-Carbamoyltobramycin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Streptamine, O-3-amino-6-O-(aminocarbonyl)-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837245T11O
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
JW Park, SR Park, AR Han, YH Ban, YJ Yoo, EJ Kim… - Analytica chimica …, 2010 - Elsevier
… In the manufacturing process, tobramycin (1) is produced indirectly from the acid- or base-catalyzed hydrolysis of 6″-O-carbamoyltobramycin (NF-V′, 4) [4]. In addition, kanamycin B (…
Number of citations: 20 www.sciencedirect.com
MISUN AHN, JW PARK, SR PARK, EJ KIM… - 한국생물공학회학술 …, 2010 - dbpia.co.kr
The development of an analytical protocol for the identification of the biosynthetic intermediates found in microbial cultures is both challenging and essential for further studies into gene-…
Number of citations: 2 www.dbpia.co.kr
P Yong-Cheol, HAN Sung-Hyuk, LEE Hae-Jin… - 한국생물공학회학술 …, 2010 - dbpia.co.kr
The development of an analytical protocol for the identification of the biosynthetic intermediates found in microbial cultures is both challenging and essential for further studies into gene-…
Number of citations: 2 www.dbpia.co.kr
GB Kiss, V Széll, G Ambrus, I Ott - Acta Microbiologica Hungarica, 1988 - europepmc.org
… and 6"-O-carbamoyltobramycin in the presence of apramycin, kanamycin and 6"-O-carbamoylkanamycin B, therefore it is suitable for the rapid quantitation of 6"-O-carbamoyltobramycin …
Number of citations: 2 europepmc.org
KF Koch, FA Davis, JA Rhoades - The Journal of Antibiotics, 1973 - jstage.jst.go.jp
… B, and tobramycin are not produced by Streptomyces tenebrarius but arise from the acid or base catalyzed hydrolysis of 6"-O-carbamoylkanamycin B and 6"-O-carbamoyltobramycin …
Number of citations: 53 www.jstage.jst.go.jp
M Tangwattanachuleeporn, P Ruangsuj… - Microbiology …, 2021 - Am Soc Microbiol
… The tobZ gene encodes nebramycin 5′ synthase, an enzyme responsible for the production of nebramycin 5′ (6″-O-carbamoyltobramycin) by exhibiting ATP-dependent …
Number of citations: 1 journals.asm.org
MN El-Attug, J Hoogmartens, E Adams… - … of Pharmaceutical and …, 2012 - Elsevier
… TOB and kanamycin B are produced after base catalyzed hydrolysis of nebramine factor 5′ (6″-O carbamoyltobramycin) and 4 (6″-O carbamoylkanamycin B) respectively, produced …
Number of citations: 38 www.sciencedirect.com
V Manyanga, E Elkady, J Hoogmartens… - Journal of pharmaceutical …, 2013 - Elsevier
… Tobramycin and kanamycin B are produced after base catalyzed hydrolysis of their corresponding nebramycin factors 5′-(6″-O-carbamoyltobramycin) and 4-(6″-O-…
Number of citations: 20 www.sciencedirect.com
H Umezawa, S Kondo - Methods in enzymology, 1975 - Elsevier
… ) of factor 2 (apramycin); fractions 115-154, 14 g (8.1 X 10 units) of factor 4 (6"-O-carbamoylkanamycin B) ; fractions 188-240, 24 g (30 X 10 units) of factor 5' (6"-O-carbamoyltobramycin)…
Number of citations: 18 www.sciencedirect.com
JW Park, SR Park, KK Nepal, AR Han, YH Ban… - Nature chemical …, 2011 - nature.com
… biosynthesis of tobramycin (16) via an engineered pathway would be more economical than conventional procedures, which currently involve hydrolysis of 6″-O-carbamoyltobramycin …
Number of citations: 93 www.nature.com

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